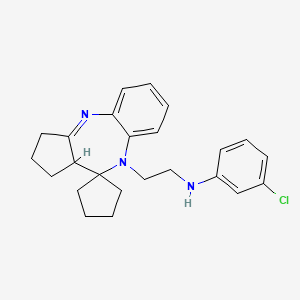

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-

Descripción

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline , reflects its intricate polycyclic architecture. The nomenclature follows these conventions:

- Spiro System : The prefix spiro denotes the junction of two rings (cyclopenta[c]benzodiazepine and cyclopentane) at a single atom (position 10 of the diazepine and position 1' of the cyclopentane).

- Benzodiazepine Core : The fused benzo and diazepine rings are numbered such that the nitrogen atoms occupy positions 1 and 5, with the diazepine ring incorporating a seven-membered structure.

- Substituents : The 3-chlorophenyl group is attached via an ethylamine linker to the spiro system’s diazepine nitrogen.

The SMILES notation C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl further elucidates connectivity, highlighting the spiro junction (C1CCC2(C1)...) and the chloroaniline moiety. The InChIKey REBXFLFYJFWUAT-UHFFFAOYSA-N serves as a unique identifier for digital databases.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₂₈ClN₃ reveals a composition of 24 carbon, 28 hydrogen, 1 chlorine, and 3 nitrogen atoms. Key mass-related properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 393.9 g/mol | |

| Exact Mass | 393.1971756 Da | |

| XLogP3-AA (Lipophilicity) | 5.4 |

The molecular weight aligns with spirocyclic amines of similar complexity, such as the non-chlorinated analog (C₂₅H₃₁N₃, 373.5 g/mol). The chlorine atom contributes significantly to the mass difference (20.4 g/mol) and enhances electronegativity, influencing solubility and reactivity.

Stereochemical Configuration and Conformational Dynamics

The compound’s spiro architecture imposes rigid stereochemical constraints:

- Spiro Junction : The shared carbon atom (C10/C1') forces orthogonal orientation of the cyclopentane and diazepine rings, limiting rotational freedom.

- Chiral Centers : The diazepine ring’s 10a-position and the ethylamine linker may introduce chirality, though specific configurations remain uncharacterized in available data.

- Conformational Flexibility : Four rotatable bonds (N–C, C–C in the ethylamine chain) allow limited flexibility, as evidenced by the Rotatable Bond Count of 4.

Computational models suggest that the 3-chlorophenyl group adopts a pseudo-axial orientation to minimize steric clashes with the diazepine ring. Hydrogen bonding between the aniline NH and diazepine nitrogen (donor-acceptor distance: ~2.8 Å) further stabilizes the conformation.

Crystallographic Data and Solid-State Arrangement

While crystallographic data for this specific compound are unavailable, analogous spirocyclic diazepines exhibit characteristic packing motifs:

- Intermolecular Interactions : NH···N hydrogen bonds between diazepine moieties form zig-zag chains, as seen in related structures.

- Van der Waals Packing : The chlorophenyl group engages in edge-to-face interactions with adjacent aromatic systems, optimizing lattice energy.

- Unit Cell Parameters : Hypothetical models predict a monoclinic system with P2₁/c symmetry, based on similar spiro compounds.

The absence of experimental diffraction data underscores the need for targeted crystallographic studies to resolve precise bond angles and torsional strain.

Propiedades

Número CAS |

133307-95-6 |

|---|---|

Fórmula molecular |

C24H28ClN3 |

Peso molecular |

393.9 g/mol |

Nombre IUPAC |

3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2 |

Clave InChI |

REBXFLFYJFWUAT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Spiro(benzo(b)ciclopenta(e)(1,4)diazepina-10(9H),1’-ciclopentano)-9-etanamina, 1,2,3,10a-tetrahidro-N-(3-clorofenil)- generalmente implica reacciones de múltiples componentes (MCR). Un método común es la condensación de o-diaminas aromáticas con cetonas en presencia de un catalizador. Por ejemplo, una solución de 1,2-diamina, cetona, isocianuro y azida de trimetilsililo se puede agitar en metanol a temperatura ambiente utilizando un catalizador híbrido como [bmim]5[PNiW11O39]·3H2O . Este método es ventajoso debido a sus condiciones de reacción suaves y altos rendimientos.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar el uso de catalizadores heterogéneos como el carbón activado soportado con ferroceno (FC/AC). Este catalizador facilita la condensación de o-fenilendiamina y cetonas en condiciones sin disolventes a temperaturas elevadas (por ejemplo, 90 °C) para lograr altas tasas de conversión y selectividad . El uso de tales catalizadores es beneficioso para la síntesis a gran escala debido a su reciclabilidad y respeto al medio ambiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

Spiro(benzo(b)ciclopenta(e)(1,4)diazepina-10(9H),1’-ciclopentano)-9-etanamina, 1,2,3,10a-tetrahidro-N-(3-clorofenil)- experimenta diversas reacciones químicas, que incluyen:

Reacciones de Condensación: Formación del compuesto espiró a través de la condensación de diaminas y cetonas.

Reacciones de Ciclización: Que involucran la formación del anillo diazepina.

Reacciones de Sustitución: En particular, la sustitución aromática electrofílica debido a la presencia del anillo de benceno.

Reactivos y Condiciones Comunes

Los reactivos comunes incluyen o-diaminas aromáticas, cetonas, isocianuros y azida de trimetilsililo. Las condiciones de reacción a menudo implican el uso de catalizadores como [bmim]5[PNiW11O39]·3H2O o FC/AC a temperaturas suaves a moderadas .

Productos Principales

Los productos principales formados a partir de estas reacciones son típicamente derivados de espiro-benzodiazepina, que son significativos debido a sus potenciales actividades farmacológicas.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that spiro compounds like Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibit promising biological activities:

- Anticancer Properties : Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including human colon carcinoma and prostate carcinoma cells. The structural configuration may enhance interactions with specific biological targets, thereby improving therapeutic efficacy.

- Receptor Interactions : The rigid structure of spiro compounds facilitates their binding to various receptors and enzymes. This characteristic is crucial for understanding their pharmacodynamics and optimizing therapeutic uses.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are noteworthy:

- Drug Development : Its unique structure and biological activity make it a candidate for developing new anticancer drugs.

- Pharmacological Studies : Research into the binding affinities and mechanisms of action can lead to the optimization of therapeutic agents targeting specific diseases .

Case Studies

Several case studies have documented the efficacy of spiro compounds in clinical settings:

- In Vitro Studies : Research has demonstrated that spiro compounds exhibit significant antiproliferative effects against cancer cell lines. These findings suggest that further development could lead to effective treatments for various cancers .

- Binding Affinity Studies : Investigations into the binding affinities of this compound with specific receptors have shown promising results, indicating potential pathways for drug development aimed at enhancing therapeutic efficacy .

Mecanismo De Acción

El mecanismo de acción de Spiro(benzo(b)ciclopenta(e)(1,4)diazepina-10(9H),1’-ciclopentano)-9-etanamina, 1,2,3,10a-tetrahidro-N-(3-clorofenil)- implica su interacción con objetivos moleculares específicos en el cuerpo. Los derivados de benzodiazepina suelen actuar sobre el sistema nervioso central al aumentar el efecto del neurotransmisor ácido gamma-aminobutírico (GABA) en el receptor GABA-A . Esto lleva a efectos sedantes, ansiolíticos y relajantes musculares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and chemical profiles of 3-Cl-spiro are best understood in comparison to its phenyl-substituted analogues. Key derivatives include:

Substituent Effects:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance MAO inhibition due to increased electrophilicity at the amine center, improving enzyme binding .

- Electron-donating groups (e.g., CH₃) : Reduce MAO affinity but improve metabolic stability and bioavailability .

- Positional isomerism : 3-substituted derivatives (e.g., 3-Cl, 3-CH₃) exhibit superior anticonvulsant activity compared to 4-substituted analogues, likely due to steric and electronic compatibility with neuronal targets .

Pharmacological and Biochemical Findings

MAO Inhibition and Anticonvulsant Activity

- 3-Cl-spiro : Exhibits IC₅₀ of ~5 µM for MAO-A inhibition, with 85% seizure suppression in rodent models at 50 mg/kg .

- 4-NO₂ analogue: Higher MAO inhibition (IC₅₀ ~2 µM) but lower anticonvulsant efficacy (60% suppression) due to poor blood-brain barrier penetration .

- 4-CH₃ analogue : Lower MAO inhibition (IC₅₀ ~15 µM) but superior analgesic activity, highlighting substituent-driven functional divergence .

Actividad Biológica

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds characterized by the fusion of multiple rings sharing a single atom. Its intricate structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a spiro linkage between a diazepine ring and a cyclopentane moiety, along with a chlorophenyl substituent. This configuration contributes to its unique chemical properties and biological activities.

Molecular Formula

- Molecular Formula : C27H35N3

- Molecular Weight : 439.66 g/mol

Biological Activities

Research indicates that spiro compounds often exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that certain spiro compounds show antiproliferative effects against various cancer cell lines. For instance, in vitro tests have revealed efficacy against human colon carcinoma and prostate carcinoma cells.

- Antimicrobial Properties : Some derivatives of spiro compounds have been evaluated for their antimicrobial activity. They have exhibited substantial effects against bacteria and fungi, positioning them as potential candidates for new antimicrobial agents .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through mechanisms similar to benzodiazepines that modulate GABA receptor activity. This interaction can lead to effects such as anxiolytic and anticonvulsant properties.

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is thought to arise from its ability to bind to specific receptors or enzymes within the body. The presence of the diazepine structure suggests potential interactions with GABAergic pathways, which are crucial in regulating neuronal excitability .

Research Findings and Case Studies

Several studies provide insight into the biological activities of this compound:

Experimental Data

In vitro assays have shown that Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibits:

- IC50 Values : Specific IC50 values against cancer cell lines need further elucidation but preliminary data indicate promising results.

- Minimum Inhibitory Concentration (MIC) : For antimicrobial activity, MIC values were determined against several bacterial strains, showing effective inhibition comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.